

# Bonvalotidine A: A Comprehensive Technical Guide to its $^1\text{H}$ and $^{13}\text{C}$ NMR Assignments

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## Compound of Interest

Compound Name: *Bonvalotidine A*

Cat. No.: *B11935198*

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## Introduction

**Bonvalotidine A** is a lycoctonine-type C19-diterpenoid alkaloid, a class of natural products known for their complex chemical structures and significant biological activities. Isolated from the roots of *Delphinium bonvalotii* Franch, **Bonvalotidine A** possesses a formidable molecular architecture that has intrigued synthetic and medicinal chemists alike. This technical guide provides an in-depth overview of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic data of **Bonvalotidine A**, which is fundamental for its structural verification, analogue synthesis, and further investigation into its pharmacological potential. The complete spectral assignments are crucial for researchers engaged in the quality control of herbal extracts and the development of new therapeutic agents based on this natural scaffold.

## Chemical Structure

The chemical structure of **Bonvalotidine A** ( $\text{C}_{27}\text{H}_{41}\text{NO}_8$ ) is characterized by a highly intricate hexacyclic framework. The systematic name for **Bonvalotidine A** is 5,6 $\beta$ -dihydroxy-1 $\alpha$ ,14 $\alpha$ ,16 $\beta$ -trimethoxy-4-methyl-7 $\beta$ ,8-methylenedioxy-20-ethylaconitan-6-yl acetate. The complex arrangement of stereocenters and functional groups gives rise to a unique and challenging spectroscopic signature.

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**Figure 1.** Chemical Structure of **Bonvalotidine A**.

## **$^1\text{H}$ and $^{13}\text{C}$ NMR Data Presentation**

The definitive  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral assignments for **Bonvalotidine A** are presented below. These data were meticulously assigned based on a combination of 1D and 2D NMR experiments, including  $^1\text{H}$ - $^1\text{H}$  COSY, HSQC, and HMBC, as detailed in the primary literature.

### **Table 1: $^1\text{H}$ NMR Data of Bonvalotidine A (in $\text{CDCl}_3$ )**

Position	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
1	3.82	d	8.0
2	2.55	m	6.5
3	2.08	m	
3	1.85	m	
5	4.15	d	
6	5.05	d	6.5
9	2.95	m	5.0
10	2.35	m	
11	2.25	m	
12	1.95	m	
12	1.65	m	4.5
13	2.85	m	
14	4.25	d	
15	2.15	m	
15	1.75	m	7.0
16	4.95	t	
17	3.15	s	
19	2.80	m	
19	2.60	m	7.0
N-CH <sub>2</sub>	2.90	m	
N-CH <sub>2</sub>	2.70	m	
N-CH <sub>2</sub> -CH <sub>3</sub>	1.05	t	
4-CH <sub>3</sub>	0.85	s	

1-OCH <sub>3</sub>	3.30	s
14-OCH <sub>3</sub>	3.40	s
16-OCH <sub>3</sub>	3.35	s
OAc	2.05	s
O-CH <sub>2</sub> -O	5.85	s
O-CH <sub>2</sub> -O	5.80	s

**Table 2: <sup>13</sup>C NMR Data of Bonvalotidine A (in CDCl<sub>3</sub>)**

Position	Chemical Shift ( $\delta$ ) ppm	Carbon Type
1	86.2	CH
2	26.5	CH <sub>2</sub>
3	32.8	CH <sub>2</sub>
4	38.7	C
5	78.5	CH
6	91.5	CH
7	88.2	C
8	77.8	C
9	50.5	CH
10	45.2	CH
11	49.8	C
12	29.5	CH <sub>2</sub>
13	43.8	CH
14	84.5	CH
15	37.5	CH <sub>2</sub>
16	82.8	CH
17	61.8	CH
19	53.5	CH <sub>2</sub>
N-CH <sub>2</sub>	49.2	CH <sub>2</sub>
N-CH <sub>2</sub> -CH <sub>3</sub>	13.5	CH <sub>3</sub>
4-CH <sub>3</sub>	27.8	CH <sub>3</sub>
1-OCH <sub>3</sub>	56.5	CH <sub>3</sub>
14-OCH <sub>3</sub>	58.2	CH <sub>3</sub>

16-OCH <sub>3</sub>	56.2	CH <sub>3</sub>
O-CH <sub>2</sub> -O	93.8	CH <sub>2</sub>
OAc (C=O)	170.2	C
OAc (CH <sub>3</sub> )	21.8	CH <sub>3</sub>

## Experimental Protocols

The isolation and structural elucidation of **Bonvalotidine A** involved a series of meticulous experimental procedures. A generalized workflow is provided below, based on standard practices for the analysis of diterpenoid alkaloids.

## Isolation and Purification

The dried and powdered roots of *Delphinium bonvalotii* were extracted with methanol. The resulting crude extract was then subjected to a series of chromatographic separations, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure **Bonvalotidine A**.

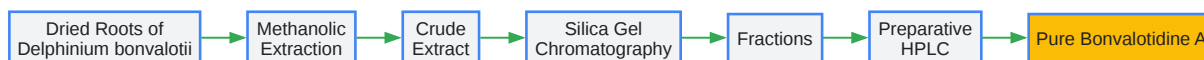
## NMR Spectroscopy

NMR spectra were recorded on a Bruker AV-400 or AV-500 spectrometer. Samples were dissolved in deuterated chloroform (CDCl<sub>3</sub>), and chemical shifts were referenced to the residual solvent signals ( $\delta$ H 7.26 and  $\delta$ C 77.16).

- <sup>1</sup>H NMR:** Spectra were acquired with a spectral width of 10 ppm and a relaxation delay of 1.0 s.
- <sup>13</sup>C NMR:** Spectra were recorded with a spectral width of 220 ppm, using a proton-decoupled pulse sequence.
- 2D NMR:** Standard pulse sequences were used for <sup>1</sup>H-<sup>1</sup>H COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which were essential for the unambiguous assignment of all signals.

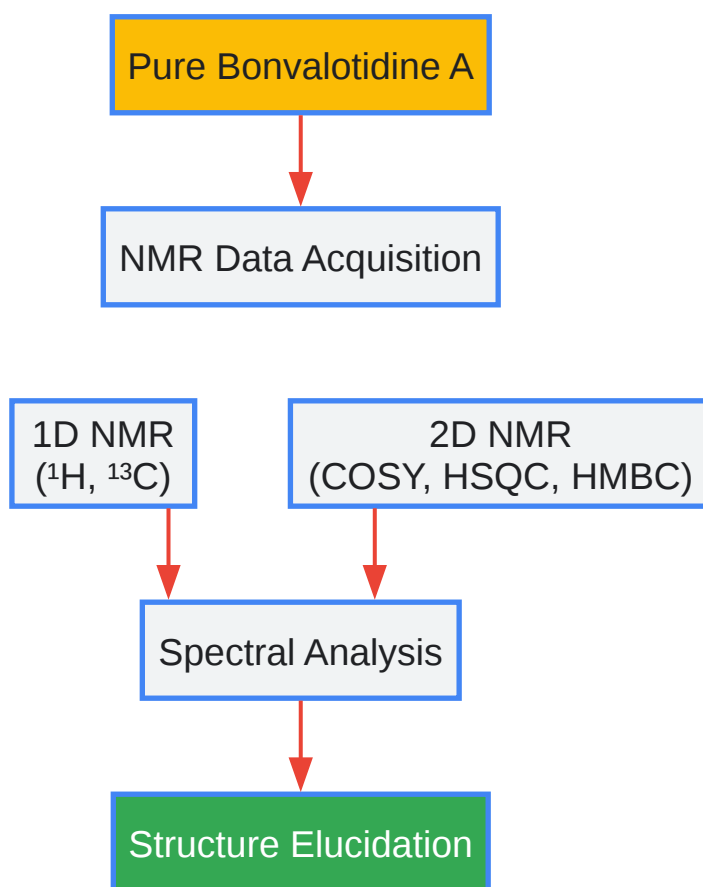
## Mandatory Visualizations

The following diagrams illustrate the generalized workflow for the isolation and structural elucidation of **Bonvalotidine A**.



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**Figure 2.** Isolation Workflow for **Bonvalotidine A**.



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**Figure 3.** Structure Elucidation Workflow.

## Conclusion

This technical guide provides a centralized and detailed resource for the <sup>1</sup>H and <sup>13</sup>C NMR data of **Bonvalotidine A**. The tabulated spectral assignments, coupled with a clear representation of

its chemical structure and a summary of the experimental protocols, offer a valuable tool for researchers in natural product chemistry, medicinal chemistry, and drug development. The comprehensive data presented herein will facilitate the identification of **Bonvalotidine A** in complex mixtures, guide the synthesis of novel analogues, and support further investigations into its biological properties.

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